(2H4)Urea
Overview
Description
Synthesis Analysis
Recent research has focused on novel methods for the synthesis of urea, aiming to reduce the energy consumption and environmental impact of the traditional process. One innovative approach is the electrochemical synthesis of urea from nitrogen (N2) and carbon dioxide (CO2) under ambient conditions, using metal borides (MBenes) as electrocatalysts (Zhu et al., 2021). Another method involves coupling N2 and CO2 in water to produce urea, utilizing PdCu alloy nanoparticles on TiO2 nanosheets as catalysts, showcasing a significant advancement towards sustainable urea production (Chen et al., 2020).
Molecular Structure Analysis
The molecular structure of urea and its derivatives is an area of extensive research, with studies exploring the complexation-induced unfolding of heterocyclic ureas and their ability to form hydrogen-bonded complexes (Corbin et al., 2001). Such structural analyses contribute to a deeper understanding of urea's chemical behavior and its interactions with other molecules.
Chemical Reactions and Properties
Urea participates in a wide range of chemical reactions, forming various complexes and products. Research into the reactions of metal nitrates with urea derivatives has led to the synthesis of new compounds with potential applications in chemistry and materials science (Tiliakos et al., 2001). Additionally, urea's role as a catalyst in the synthesis of diverse and densely functionalized heterocyclic scaffolds has been demonstrated, highlighting its versatility and importance in organic synthesis (Brahmachari & Banerjee, 2014).
Physical Properties Analysis
The study of urea's physical properties, including its hydrogen storage capabilities when complexed with lithium borohydride, underscores its potential in energy storage applications (Liu et al., 2015). This research contributes to the development of new materials for hydrogen storage, a critical component of sustainable energy systems.
Chemical Properties Analysis
The chemical properties of urea, such as its ability to form various derivatives and complexes, are central to its applications in both the chemical industry and research. Studies on the synthesis and applications of substituted ureas offer insights into the vast potential of urea derivatives in various fields, including pharmaceuticals and agriculture (Vishnyakova et al., 1985).
Scientific Research Applications
Clinical Diagnostics and Research
Stable isotopes like (2H4)Urea have significantly contributed to the advancements in clinical diagnostics and research. They are utilized in studying metabolic and physiological processes without exposing subjects to radiation. For instance, stable isotopes have facilitated the exploration of metabolic pathways, including the quantification of total body water, absorption studies using fatty acids, and metabolic studies involving urea, among others. Their non-radioactive nature, coupled with improvements in mass spectrometric methods, has underscored their value in safely investigating clinical problems (Halliday & Rennie, 1982).
Energy Supply
Urea has been identified as a promising hydrogen carrier for fuel cells, offering a safe, sustainable, and long-term energy supply. Its non-toxic, stable nature makes it advantageous for transport and storage. Urea's potential as a hydrogen source, given its cheap availability and extensive production infrastructure, has sparked interest in its application for energy supply, highlighting its role in addressing future sustainable hydrogen supply challenges (Rollinson et al., 2011).
Biosensing Technologies
The development of urea biosensors represents a significant leap in detecting and quantifying urea concentration across various fields, including medical diagnostics and environmental monitoring. Urea biosensors employ enzyme urease as a bioreceptor element, demonstrating the critical role of (2H4)Urea in facilitating accurate and efficient detection of urea levels in biological and environmental samples. These advancements underscore the importance of urea in developing technologies aimed at improving health outcomes and environmental management (Botewad et al., 2021).
Agricultural and Environmental Impacts
Urea's role in agriculture, particularly as a nitrogen fertilizer, has been extensively studied. Innovations in urea formulation and application methods have aimed to enhance its efficiency and reduce environmental impacts. The research focuses on understanding urea's behavior in soil and developing strategies to mitigate the volatilization and leaching of nitrogen, thereby enhancing the nutrient use efficiency and reducing the environmental footprint of agricultural practices. The exploration of urease inhibitors exemplifies efforts to improve urea's agronomic efficiency, demonstrating the compound's significant impact on sustainable agricultural practices (Cantarella et al., 2018).
Safety And Hazards
Future Directions
The future of urea production could involve the development of environmentally friendly and cost-effective technologies for ammonia emission mitigation . Another promising direction is the production of Blue Urea, which could be produced using attenuated reaction conditions and hydrogen derived from renewable-powered electrolysis to produce a reduced-carbon alternative .
properties
IUPAC Name |
1,1,3,3-tetradeuteriourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-JBISRTOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=O)N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162379 | |
Record name | (2H4)Urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.080 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H4)Urea | |
CAS RN |
1433-11-0 | |
Record name | Urea-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1433-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H4)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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